3-[(4-methoxyphenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The compound has been substituted with methoxyphenyl and piperazine groups, which could potentially affect its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The methoxyphenyl and piperazine substitutions could potentially introduce steric hindrance and affect the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The methoxy groups could potentially undergo reactions typical of ethers, while the piperazine could participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the methoxy groups could potentially increase its solubility in organic solvents .Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-36-22-8-3-19(4-9-22)18-32-27(34)24-12-5-20(17-25(24)29-28(32)35)26(33)31-15-13-30(14-16-31)21-6-10-23(37-2)11-7-21/h3-12,17H,13-16,18H2,1-2H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIDOMHMMPEAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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